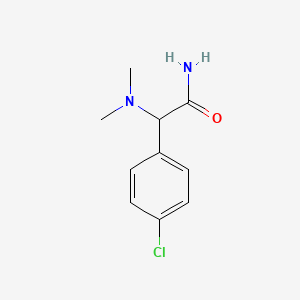![molecular formula C16H13NO2S B12114814 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-hydroxybenzaldehyde under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the thiazole ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a similar methoxyphenyl group but with different substituents.
Uniqueness
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can lead to enhanced biological activity and specificity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H13NO2S |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H13NO2S/c1-19-15-5-3-2-4-13(15)14-10-20-16(17-14)11-6-8-12(18)9-7-11/h2-10,18H,1H3 |
Clé InChI |
YEJZAHUGHUWCID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)
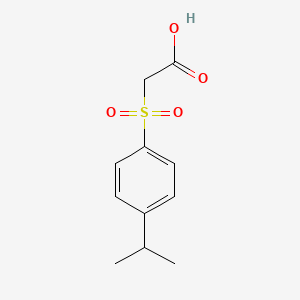

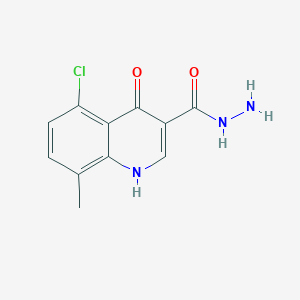
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)
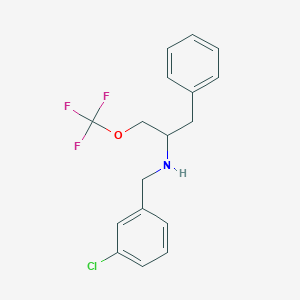
![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
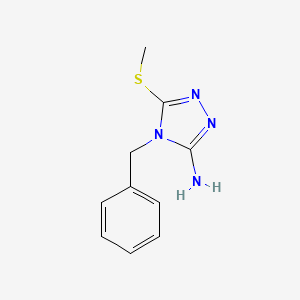
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
